2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.
Amidation reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methoxyethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide: Lacks the methoxyethyl group.
N-(2-methoxyethyl)quinoline-4-carboxamide: Lacks the chlorothiophene ring.
Quinoline-4-carboxamide: Simplest form without any substituents.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide is unique due to the presence of both the chlorothiophene and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C17H15ClN2O2S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-9-8-19-17(21)12-10-14(15-6-7-16(18)23-15)20-13-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3,(H,19,21) |
InChI Key |
GNRZBFFLRJAYFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.